![molecular formula C22H19NO B14206074 4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide CAS No. 785815-16-9](/img/structure/B14206074.png)
4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide is an organic compound with the molecular formula C22H19NO It is a benzamide derivative, characterized by the presence of a benzene ring substituted with a methyl group and a phenylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, can enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It may be used in the development of pharmaceutical agents due to its structural properties.
Industry: It is utilized in the production of materials such as plastics and rubber.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-(2-phenylethenyl)-: This compound shares a similar structure but lacks the methyl group on the benzene ring.
Benzamide, N-methyl-N-phenyl-: This compound has a similar benzamide structure but with different substituents.
Uniqueness
4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and phenylethenyl groups can enhance its interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
785815-16-9 |
|---|---|
Molekularformel |
C22H19NO |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
4-methyl-N-[2-(2-phenylethenyl)phenyl]benzamide |
InChI |
InChI=1S/C22H19NO/c1-17-11-14-20(15-12-17)22(24)23-21-10-6-5-9-19(21)16-13-18-7-3-2-4-8-18/h2-16H,1H3,(H,23,24) |
InChI-Schlüssel |
RBQDGTDQSWQWLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)
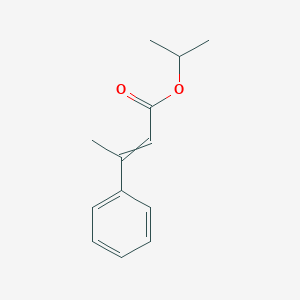
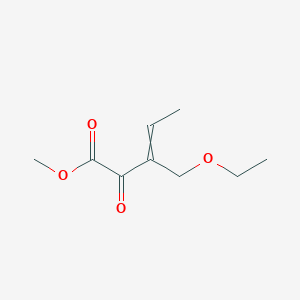
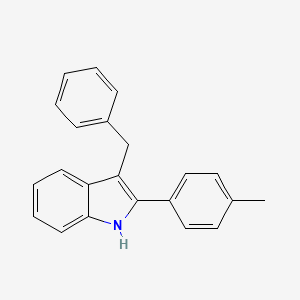
![4-(Methylsulfanyl)-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14206012.png)
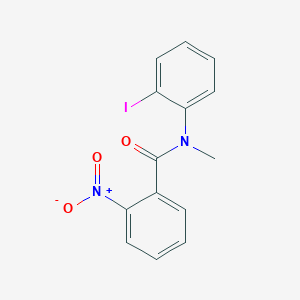
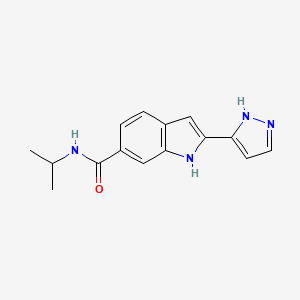

![5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14206034.png)
![N-[(E)-(2-Hydroxyanilino)methylidene]benzamide](/img/structure/B14206041.png)
![(3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14206056.png)

